2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a complex organic compound notable for its diverse functional groups, including a bromophenyl group, an oxadiazole ring, and a dihydropyridazinone core. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties. The compound is classified under heterocyclic compounds, specifically those containing oxadiazole and dihydropyridazinone moieties, which are often explored for their pharmacological properties .
The synthesis of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves several key steps:
These synthetic routes highlight the complexity of the compound's synthesis and its reliance on multiple reaction types.
The molecular formula of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is C22H19BrN4O2. Key structural features include:
The InChI representation for this compound is InChI=1S/C22H19BrN4O2/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(28)27(25-19)13-20-24-22(26-29-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3 .
The reactivity of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one can be attributed to its functional groups:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets through:
These interactions can lead to alterations in enzyme activity or receptor function, potentially resulting in therapeutic effects .
Key physical properties include:
Chemical properties relevant to this compound include:
These properties suggest potential applications in various fields including medicinal chemistry and materials science .
The applications of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one are diverse:
Research continues into its effects on various biological pathways and its potential therapeutic uses .
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5